molecular formula C9H9BrFNO B1602848 3-Bromo-N-ethyl-4-fluorobenzamide CAS No. 1065073-98-4

3-Bromo-N-ethyl-4-fluorobenzamide

Cat. No.: B1602848
CAS No.: 1065073-98-4
M. Wt: 246.08 g/mol
InChI Key: CDEMMEBEXFRGFM-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-4-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . This compound is characterized by the presence of a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the benzamide structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-ethyl-4-fluorobenzamide typically involves the bromination of N-ethyl-4-fluorobenzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-ethyl-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-N-ethyl-4-fluorobenzamide or 3-thiocyanato-N-ethyl-4-fluorobenzamide.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

3-Bromo-N-ethyl-4-fluorobenzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound contribute to its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

  • 3-Bromo-N-methyl-4-fluorobenzamide
  • 3-Bromo-N-propyl-4-fluorobenzamide
  • 3-Bromo-N-ethyl-4-chlorobenzamide

Comparison: 3-Bromo-N-ethyl-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and binding affinity. Compared to its analogs, this compound exhibits distinct physicochemical properties, such as higher lipophilicity and different electronic effects, making it suitable for specific research applications .

Properties

IUPAC Name

3-bromo-N-ethyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEMMEBEXFRGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595779
Record name 3-Bromo-N-ethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-98-4
Record name Benzamide, 3-bromo-N-ethyl-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-ethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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